molecular formula C19H36O B13936837 1-Octanone, 1-(2-octylcyclopropyl)- CAS No. 54965-36-5

1-Octanone, 1-(2-octylcyclopropyl)-

Cat. No.: B13936837
CAS No.: 54965-36-5
M. Wt: 280.5 g/mol
InChI Key: WUGGWBIADTUGGR-UHFFFAOYSA-N
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Description

1-Octanone, 1-(2-octylcyclopropyl)- is an organic compound with the molecular formula C19H36O It is a ketone characterized by the presence of a cyclopropyl group attached to an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanone, 1-(2-octylcyclopropyl)- typically involves the reaction of octylcyclopropane with an appropriate ketone precursor under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the cyclopropyl group into the ketone structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 1-Octanone, 1-(2-octylcyclopropyl)- may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Octanone, 1-(2-octylcyclopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

1-Octanone, 1-(2-octylcyclopropyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octanone, 1-(2-octylcyclopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Octanone: A simpler ketone without the cyclopropyl group.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to different ketone structures.

    Octylcyclopropane: A hydrocarbon with a cyclopropyl group attached to an octyl chain.

Uniqueness

1-Octanone, 1-(2-octylcyclopropyl)- is unique due to the presence of both the cyclopropyl group and the octyl chain, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54965-36-5

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

1-(2-octylcyclopropyl)octan-1-one

InChI

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-17-16-18(17)19(20)15-13-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

WUGGWBIADTUGGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1C(=O)CCCCCCC

Origin of Product

United States

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